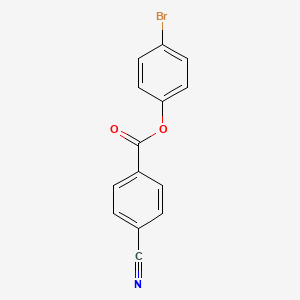

(4-bromophenyl) 4-cyanobenzoate

Description

Structure

3D Structure

Properties

Molecular Formula |

C14H8BrNO2 |

|---|---|

Molecular Weight |

302.12 g/mol |

IUPAC Name |

(4-bromophenyl) 4-cyanobenzoate |

InChI |

InChI=1S/C14H8BrNO2/c15-12-5-7-13(8-6-12)18-14(17)11-3-1-10(9-16)2-4-11/h1-8H |

InChI Key |

FZVAUMZOFBNGHL-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1C#N)C(=O)OC2=CC=C(C=C2)Br |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 4 Bromophenyl 4 Cyanobenzoate

Established Synthetic Pathways to (4-Bromophenyl) 4-Cyanobenzoate (B1228447)

The synthesis of (4-bromophenyl) 4-cyanobenzoate is primarily achieved through esterification reactions, a cornerstone of organic synthesis. These methods involve the formation of an ester linkage between a carboxylic acid and an alcohol or phenol.

Esterification Reactions Utilizing 4-Bromophenol (B116583) and 4-Cyanobenzoic Acid Derivatives

The most direct route to this compound is the reaction between 4-bromophenol and 4-cyanobenzoic acid or its more reactive derivatives.

One common approach is the Fischer-Speier esterification , where 4-cyanobenzoic acid and 4-bromophenol are reacted in the presence of a strong acid catalyst, such as sulfuric acid or tosic acid. The reaction is typically conducted with an excess of one reactant or with the removal of water to drive the equilibrium towards the formation of the ester product. masterorganicchemistry.com

A more prevalent and often higher-yielding method involves the conversion of 4-cyanobenzoic acid into a more reactive acyl halide, typically 4-cyanobenzoyl chloride . This is often accomplished by treating the carboxylic acid with thionyl chloride (SOCl₂) or oxalyl chloride. rsc.org The resulting 4-cyanobenzoyl chloride is then reacted with 4-bromophenol. This reaction is frequently carried out under Schotten-Baumann conditions , which utilize a base, such as aqueous sodium hydroxide (B78521) or pyridine, to neutralize the hydrochloric acid byproduct and facilitate the reaction. scribd.comijrpr.com This two-step process is highly efficient for the preparation of phenyl benzoate (B1203000) derivatives.

A similar procedure has been successfully employed for the synthesis of the analogue, 4-bromophenyl 4-bromobenzoate (B14158574), where 4-bromobenzoyl chloride was reacted with 4-bromophenol in the presence of potassium carbonate and a phase-transfer catalyst. rsc.org

Table 1: Common Reagents for Esterification of 4-Bromophenol

| Carboxylic Acid Derivative | Coupling Reagent/Catalyst | Reaction Name/Type | Reference |

|---|---|---|---|

| 4-Cyanobenzoic Acid | H₂SO₄ (catalytic) | Fischer-Speier Esterification | masterorganicchemistry.com |

| 4-Cyanobenzoyl Chloride | NaOH or Pyridine | Schotten-Baumann Reaction | scribd.comijrpr.com |

| 4-Cyanobenzoic Acid | Dicyclohexylcarbodiimide (B1669883) (DCC) | Steglich Esterification |

Alternative Synthetic Approaches to Phenyl Benzoate Derivatives

Beyond the classical methods, other synthetic strategies can be applied to form phenyl benzoate structures.

Benzyne-mediated esterification offers a mild alternative. In this method, a benzyne (B1209423) precursor reacts selectively with a carboxylic acid, which then undergoes transesterification with a phenol. organic-chemistry.org Another approach involves the reaction of carboxylic acids with dialkyl dicarbonates, activated by a mild Lewis acid like magnesium chloride. organic-chemistry.org

The use of solid-acid catalysts, such as porous phenolsulfonic acid-formaldehyde (PSF) resins, presents a green and efficient alternative for esterification, allowing for easy separation and catalyst recycling. organic-chemistry.org Additionally, various coupling agents developed for amide bond formation can also be adapted for the synthesis of esters from carboxylic acids and phenols.

Functional Group Interconversions and Derivatization Strategies

The structure of this compound features two key functional handles—the bromo group and the cyano group—that allow for a wide range of subsequent chemical transformations.

Palladium-Catalyzed Cross-Coupling Reactions of Brominated Phenyl Moieties (e.g., Suzuki-Miyaura Coupling)

The aryl bromide moiety is an excellent substrate for palladium-catalyzed cross-coupling reactions, which are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. researchgate.net These reactions are prized for their mild conditions and tolerance of various functional groups, making them suitable for complex molecule synthesis. nobelprize.org

The Suzuki-Miyaura coupling is a prominent example, where the bromo group of this compound can be reacted with an organoboron compound (e.g., a phenylboronic acid) in the presence of a palladium catalyst and a base. nobelprize.org This reaction would replace the bromine atom with a new aryl, vinyl, or alkyl group, leading to the formation of complex biaryl structures.

Other important palladium-catalyzed reactions applicable to the aryl bromide include:

Heck Reaction: Coupling with an alkene.

Sonogashira Coupling: Coupling with a terminal alkyne. researchgate.net

Buchwald-Hartwig Amination: Formation of a new carbon-nitrogen bond by coupling with an amine.

Hiyama Coupling: Coupling with an organosilane. nih.gov

These transformations highlight the utility of the bromine atom as a versatile point for molecular elaboration.

Table 2: Potential Palladium-Catalyzed Reactions on the (4-Bromophenyl) Moiety

| Reaction Name | Coupling Partner | Bond Formed | Catalyst System (Typical) | Reference |

|---|---|---|---|---|

| Suzuki-Miyaura | R-B(OH)₂ | C-C | Pd(PPh₃)₄ + Base | nobelprize.org |

| Heck | Alkene | C-C | Pd(OAc)₂ + Ligand | nobelprize.org |

| Sonogashira | Terminal Alkyne | C-C | PdCl₂(PPh₃)₂ + CuI | researchgate.net |

| Buchwald-Hartwig | Amine | C-N | Pd Catalyst + Ligand |

Modification of the Cyano Group in Benzonitrile (B105546) Derivatives

The cyano group on the benzonitrile portion of the molecule is also amenable to a variety of chemical transformations. snnu.edu.cn

Hydrolysis: The nitrile can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid, (4-bromophenyl) 4-carboxybenzoate. nih.gov

Reduction: The cyano group can be reduced to an aminomethyl group (-CH₂NH₂) using strong reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation.

Conversion to Methyl Group: A metal-free method has been reported for the reductive denitrogenation of benzonitrile derivatives, converting the cyano group directly into a methyl group. acs.org

Cycloaddition Reactions: The nitrile group can participate in [3+2] cycloaddition reactions with azides to form tetrazole rings, a common bioisostere for carboxylic acids in medicinal chemistry.

Organometallic Additions: Grignard reagents or organolithium compounds can add to the nitrile carbon to produce ketones after an aqueous workup.

The cyano group's electron-withdrawing nature also influences the reactivity of its parent aromatic ring, and it can serve as a coordinating group in supramolecular chemistry. nih.gov

Synthesis of Analogues and Homologues of this compound

The synthetic pathways described for this compound can be readily adapted to produce a wide array of analogues and homologues by varying the starting materials.

For instance, substituting 4-bromophenol with other substituted phenols (e.g., 4-methoxyphenol, 4-nitrophenol) or replacing 4-cyanobenzoic acid with other substituted benzoic acids (e.g., 4-nitrobenzoic acid, 4-aminobenzoic acid) would yield a library of related phenyl benzoate compounds. bjmu.edu.cn The synthesis of the direct analogue 4-bromophenyl 4-bromobenzoate has been explicitly reported. rsc.org A re-evaluation of one of its reported crystal forms suggested it was a co-crystal with 4-bromophenyl 4-nitrobenzoate . rsc.org

Furthermore, analogues with different linker chemistries can be prepared. For example, using 4-bromobenzyl alcohol instead of 4-bromophenol would lead to the synthesis of benzyl (B1604629) benzoate esters, while ether linkages can be formed from the reaction of 4-bromobenzyl halides with substituted phenols. nii.ac.jp The building blocks can also be used to create more complex heterocyclic structures, such as isoxazoles. odinity.com

Reaction Mechanism Elucidation for Key Synthetic Steps.mdpi.comwikipedia.org

Understanding the reaction mechanisms is crucial for optimizing reaction conditions and predicting outcomes.

The synthesis of this compound via esterification follows a nucleophilic acyl substitution mechanism. The lone pair of electrons on the oxygen of 4-bromophenol attacks the electrophilic carbonyl carbon of 4-cyanobenzoyl chloride. This forms a tetrahedral intermediate, which then collapses, expelling the chloride ion as a leaving group and forming the final ester product.

The palladium-catalyzed cross-coupling reactions proceed through a well-established catalytic cycle.

Suzuki-Miyaura Coupling: The cycle begins with the oxidative addition of the aryl bromide to a Pd(0) complex, forming a Pd(II) species. This is followed by transmetalation , where the organic group from the boronic acid (activated by the base) is transferred to the palladium center, displacing the halide. The final step is reductive elimination , where the two organic fragments are coupled to form the biaryl product, regenerating the Pd(0) catalyst which re-enters the cycle. mdpi.com

Sonogashira Coupling: This reaction involves two interconnected catalytic cycles. wikipedia.orglibretexts.org

Palladium Cycle: Similar to the Suzuki coupling, it starts with the oxidative addition of the aryl bromide to Pd(0).

Copper Cycle: The terminal alkyne reacts with a Cu(I) salt (e.g., CuI) in the presence of the amine base to form a copper(I) acetylide. The copper acetylide then undergoes transmetalation with the Pd(II)-aryl complex. Subsequent reductive elimination from the palladium center yields the arylalkyne product and regenerates the Pd(0) catalyst. libretexts.org In copper-free variants, the deprotonated alkyne is thought to coordinate directly to the palladium complex before reductive elimination. libretexts.org

Buchwald-Hartwig Amination: The catalytic cycle also involves the oxidative addition of the aryl bromide to the Pd(0) catalyst. wikipedia.orglibretexts.org The resulting Pd(II) complex then coordinates with the amine. A base removes a proton from the coordinated amine to form a palladium amido complex. The crucial C-N bond is formed in the final reductive elimination step, which releases the aryl amine product and regenerates the active Pd(0) catalyst. wikipedia.org

Spectroscopic Characterization and Structural Elucidation of 4 Bromophenyl 4 Cyanobenzoate and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for determining the molecular structure of organic compounds. For (4-bromophenyl) 4-cyanobenzoate (B1228447), both ¹H and ¹³C NMR, along with two-dimensional techniques, offer a complete assignment of its protons and carbons.

Proton Nuclear Magnetic Resonance (¹H NMR) for Structural Confirmation

The ¹H NMR spectrum provides information about the chemical environment of protons in a molecule. In (4-bromophenyl) 4-cyanobenzoate, the aromatic protons of the two distinct phenyl rings exhibit characteristic chemical shifts and coupling patterns. The protons on the 4-cyanobenzoyl moiety and the 4-bromophenyl group can be distinguished based on their electronic environments. For instance, in related structures like 4-cyanobenzoic acid, the protons on the cyanobenzoyl ring typically appear as two doublets in the aromatic region of the spectrum. chemicalbook.com Similarly, the protons on the 4-bromophenyl ring in compounds like 4-bromoaniline (B143363) also show a distinct doublet of doublets pattern. rsc.org

Table 1: Representative ¹H NMR Data for Related Structures

| Compound | Solvent | Chemical Shift (ppm) and Multiplicity |

|---|---|---|

| 4-Cyanobenzoic acid | DMSO-d6 | 8.42 – 7.79 (m, 2H), 7.77 – 7.35 (m, 2H) rsc.org |

This table is for illustrative purposes and shows data for precursor molecules. The exact shifts for this compound would be influenced by the ester linkage.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Analysis

¹³C NMR spectroscopy maps the carbon framework of a molecule. For this compound, distinct signals are expected for the carbonyl carbon of the ester, the cyano carbon, and the aromatic carbons. The carbon attached to the bromine atom (ipso-carbon) shows a characteristic chemical shift influenced by the "heavy atom effect," which can cause an upfield shift compared to what would be expected based on electronegativity alone. stackexchange.com The chemical shifts of the aromatic carbons in the two rings are influenced by the electron-withdrawing cyano group and the halogen substituent.

Table 2: Representative ¹³C NMR Data for Precursor Moieties

| Compound/Moiety | Solvent | Key Carbon Chemical Shifts (ppm) |

|---|---|---|

| 4-Cyanobenzoic acid | DMSO | 167.4 (C=O), 136.7, 130.6, 130.4, 128.8, 119.3 (Aromatic), 22.9 (CN) rsc.org |

| 4-Bromophenol (B116583) | - | Data available for 13C NMR spectrum. chemicalbook.com |

This table provides data for related structures to indicate expected chemical shift regions.

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC) for Definitive Assignment

To unambiguously assign all proton and carbon signals, two-dimensional (2D) NMR experiments are invaluable.

COSY (Correlation Spectroscopy) would reveal the coupling relationships between protons on the same phenyl ring.

HMQC (Heteronuclear Multiple Quantum Coherence) correlates directly bonded proton and carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for identifying the ester linkage by observing a correlation between the protons on the 4-bromophenyl ring and the carbonyl carbon of the 4-cyanobenzoyl group.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Vibrational spectroscopy probes the functional groups and molecular vibrations within a compound.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show characteristic absorption bands. A strong band corresponding to the C≡N (nitrile) stretching vibration is typically observed around 2230-2240 cm⁻¹. rasayanjournal.co.innist.gov Another prominent feature is the strong absorption from the C=O (ester) stretching vibration, usually found in the range of 1720-1740 cm⁻¹. The C-O stretching vibrations of the ester group would also be present. Aromatic C-H and C=C stretching vibrations will appear in their characteristic regions.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. The C≡N and C=C stretching vibrations are often strong and easily identifiable in the Raman spectrum. For instance, in 4-cyanobenzoic acid, the C≡N stretching mode is observed at 2239 cm⁻¹ in the Raman spectrum. rasayanjournal.co.in

Table 3: Key Vibrational Frequencies for this compound and Related Compounds

| Functional Group | Technique | Typical Wavenumber (cm⁻¹) | Reference |

|---|---|---|---|

| C≡N Stretch | IR, Raman | 2230 - 2240 | rasayanjournal.co.innist.gov |

| C=O Stretch (Ester) | IR | 1720 - 1740 | odinity.com |

| Aromatic C=C Stretch | IR, Raman | ~1600, 1580, 1490, 1440 | rasayanjournal.co.in |

| C-O Stretch (Ester) | IR | 1300 - 1000 | - |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is used to determine the molecular weight and to gain insight into the structure through analysis of fragmentation patterns. For this compound, the mass spectrum would show a molecular ion peak corresponding to its molecular weight. Due to the presence of bromine, a characteristic isotopic pattern for the molecular ion peak would be observed, with two peaks of nearly equal intensity separated by two mass units (for the ⁷⁹Br and ⁸¹Br isotopes).

Fragmentation would likely involve the cleavage of the ester bond, leading to fragment ions corresponding to the 4-cyanobenzoyl cation and the 4-bromophenoxy radical, or the 4-bromophenoxide cation and the 4-cyanobenzoyl radical. The mass spectrum of the related compound 4-cyanobenzoic acid shows a prominent molecular ion peak. ufz.de

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Absorption Characteristics

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The spectrum of this compound is expected to show absorption bands in the ultraviolet region, arising from π→π* transitions within the aromatic rings and the C=O and C≡N groups. The conjugation between the phenyl rings and the cyano and carbonyl groups influences the position and intensity of these absorptions. The presence of chromophores like the aromatic rings and the carbonyl group leads to characteristic absorption maxima. msu.edu The specific wavelengths of maximum absorbance (λmax) are dependent on the solvent used.

Solid State Investigations and Crystal Engineering of 4 Bromophenyl 4 Cyanobenzoate

Single-Crystal X-ray Diffraction (SCXRD) Analysis

The molecular structure of (4-bromophenyl) 4-cyanobenzoate (B1228447) consists of a 4-bromophenyl group linked to a 4-cyanobenzoate group through an ester linkage. The conformation of the molecule is largely defined by the torsion angles around the ester group. It is anticipated that the molecule will adopt a relatively planar conformation to maximize electronic conjugation between the aromatic rings and the ester functionality.

The bond lengths and angles within the benzene (B151609) rings are expected to conform to standard values for sp²-hybridized carbon atoms, approximately 1.39 Å for C-C bonds and 120° for internal bond angles. ebsco.com However, minor distortions from ideal geometries are expected due to the electronic effects of the bromine and cyano substituents. For instance, the C-Br bond length is anticipated to be in the range of 1.85-1.91 Å. The C≡N triple bond of the cyano group will have a characteristic bond length of approximately 1.15 Å.

Table 1: Predicted Bond Geometries for (4-bromophenyl) 4-cyanobenzoate

| Parameter | Predicted Value Range |

| C-C (aromatic) bond length | 1.38 - 1.40 Å |

| C-H (aromatic) bond length | 0.93 - 1.00 Å |

| C-Br bond length | 1.85 - 1.91 Å |

| C-C (ester) bond length | 1.48 - 1.52 Å |

| C=O (ester) bond length | 1.20 - 1.22 Å |

| C-O (ester) bond length | 1.33 - 1.36 Å |

| C≡N bond length | 1.14 - 1.16 Å |

| C-C-C (aromatic) bond angle | 118 - 122° |

| O-C=O (ester) bond angle | ~125° |

| C-O-C (ester) bond angle | ~118° |

This is an interactive data table. Users can sort and filter the data as needed.

Polymorphism and Crystal Growth Studies

No published studies on the polymorphism or crystal growth of this compound were found. Consequently, no data on different crystalline forms, their methods of preparation, or their respective stabilities can be provided.

Powder X-ray Diffraction (PXRD) for Bulk Material Characterization

No Powder X-ray Diffraction (PXRD) data for this compound is available in the public domain. As a result, an analysis of its bulk phase purity, crystallinity, or the identification of potential polymorphic forms through this technique cannot be presented.

Computational and Theoretical Studies on 4 Bromophenyl 4 Cyanobenzoate

Liquid Crystalline Behavior and Electro Optical Properties of 4 Bromophenyl 4 Cyanobenzoate Derivatives

Mesophase Identification and Characterization

The liquid crystalline phases, or mesophases, of rod-like (calamitic) molecules like cyanobenzoate esters are identified by their degree of molecular order. The characterization of these phases involves determining the types of mesophases formed and the temperatures at which transitions between them occur.

Thermotropic Liquid Crystalline Phases (Nematic, Smectic A, Smectic C)

Derivatives of 4-cyanophenyl 4-alkoxybenzoates (CPnOB) are known to exhibit thermotropic liquid crystal phases, meaning the phases are induced by changes in temperature. The specific mesophases observed are highly dependent on the length of the flexible alkoxy chain. researchgate.net

Nematic (N) Phase: In this phase, the molecules have long-range orientational order, meaning they tend to align along a common direction (the director), but they lack any long-range positional order. This phase is typically observed in derivatives with shorter alkyl or alkoxy chains. The nematic phase is characterized by textures such as the schlieren texture, with dark brushes corresponding to topological defects. researchgate.netnih.gov

Smectic A (SmA) Phase: This phase possesses a higher degree of order than the nematic phase. Molecules are arranged in layers, with the long molecular axes oriented, on average, perpendicular to the layer planes. Within the layers, the molecules have no positional order. In the CPnOB series, the Smectic A phase appears in homologs with longer alkoxy chains, often in addition to a nematic phase at higher temperatures. researchgate.net Typical textures for the SmA phase include the focal-conic fan texture.

Smectic C (SmC) Phase: While less common in this specific series, the Smectic C phase is another layered phase where the molecules are tilted with respect to the layer normal.

For the 4-cyanophenyl 4-n-alkoxybenzoate (CPnOB) series, the mesomorphic sequence is directly influenced by the alkoxy chain length (n). Compounds with n = 5-8 typically show a nematic phase, while those with n = 9-11 exhibit both smectic A and nematic phases. For n = 12, the nematic phase is suppressed, and only a smectic A phase is observed. researchgate.net

Investigation of Phase Transition Temperatures and Enthalpies

Phase transition temperatures and the associated enthalpy changes (ΔH) are critical parameters determined primarily through Differential Scanning Calorimetry (DSC) and Polarized Optical Microscopy (POM). DSC measures the heat flow into or out of a sample as its temperature is changed, revealing the temperatures and enthalpies of transitions.

For a homologous series of 4-cyano-3-fluorophenyl 4-alkylbenzoates, which are also structurally similar, DSC has been used to identify multiple crystalline polymorphs as well as the nematic phase. researchgate.netresearchgate.net For example, 4-cyano-3-fluorophenyl 4-pentylbenzoate was found to have a nematic to isotropic liquid transition at 297.15 K. researchgate.netresearchgate.net

The table below summarizes the typical phase behavior for the 4-cyanophenyl 4-n-alkoxybenzoate (CPnOB) series, illustrating the effect of chain length on transition temperatures.

| Compound | n | Phase Transitions (°C) |

| CP5OB | 5 | Cr ↔ N ↔ I |

| CP8OB | 8 | Cr ↔ N ↔ I |

| CP9OB | 9 | Cr ↔ SmA ↔ N ↔ I |

| CP10OB | 10 | Cr ↔ SmA ↔ N ↔ I |

| CP12OB | 12 | Cr ↔ SmA ↔ I |

Note: Cr = Crystal, SmA = Smectic A, N = Nematic, I = Isotropic Liquid. The exact transition temperatures vary, but the sequence of phases is representative.

Polarized Optical Microscopy (POM) for Texture Analysis

Polarized Optical Microscopy (POM) is an essential technique for identifying liquid crystal phases. researchgate.net Each mesophase exhibits characteristic optical textures when viewed between crossed polarizers. These textures arise from the interaction of polarized light with the anisotropically ordered molecules and the defects within the structure.

Nematic Phase: A common texture for the nematic phase is the schlieren texture , characterized by dark brushes that originate from point defects (disclinations). Two-armed and four-armed defects can be observed, corresponding to different topological charges. nih.gov

Smectic A Phase: The Smectic A phase often displays a focal-conic fan texture . This texture consists of domains where the layers are arranged in concentric arcs, forming fan-like structures. Another common texture is the homeotropic texture , where the layers are parallel to the glass slides, causing the field of view to appear uniformly dark because the optic axis is parallel to the direction of light propagation.

Electro-Optical Response and Dielectric Anisotropy Studies

The electro-optical behavior of liquid crystals like (4-bromophenyl) 4-cyanobenzoate (B1228447) is dictated by their dielectric anisotropy (Δε), which is the difference between the dielectric permittivity parallel (ε∥) and perpendicular (ε⊥) to the molecular director. The large dipole moment of the terminal cyano (-CN) group is the primary contributor to the dielectric properties of these molecules.

For compounds with a terminal cyano group, such as the 4-cyanophenyl benzoate (B1203000) derivatives, a large positive dipole moment exists along the long molecular axis. This results in a strong positive dielectric anisotropy (Δε > 0). This property is fundamental to the operation of twisted nematic (TN) liquid crystal displays (LCDs). When an electric field is applied, molecules with positive Δε align themselves parallel to the field direction.

Studies on 4-cyanophenyl 4-n-heptylbenzoate have shown that in the nematic phase, dielectric relaxation measurements can distinguish different molecular rotational movements. researchgate.net The strong positive dielectric anisotropy is confirmed in this and related materials. For instance, 3-fluoro-4-cyanophenyl 4′-n-propylbenzoate exhibits a very high dielectric anisotropy, a property that can be exploited to lower the threshold voltage in display applications. researchgate.net

Influence of Molecular Structure on Mesophase Stability and Range

The stability and temperature range of liquid crystal phases are highly sensitive to molecular structure. Key structural elements influencing the mesophase in cyanobenzoate derivatives include:

The Rigid Core: The aromatic phenyl benzoate core provides the necessary rigidity and shape anisotropy for liquid crystal formation.

The Terminal Cyano Group: The highly polar -CN group promotes strong dipole-dipole interactions, which favor an antiparallel arrangement of molecules. This interaction significantly influences the dielectric anisotropy and the stability of the nematic phase. google.com

The Terminal Halogen (Bromo) Group: The bromine atom in (4-bromophenyl) 4-cyanobenzoate is a polarizable substituent. Its presence increases the molecular breadth and affects intermolecular interactions, which can alter both the melting point and the clearing point (the temperature of transition to the isotropic liquid). Lateral substitution with a halogen like fluorine has been shown to significantly impact dielectric anisotropy and viscosity. researchgate.net

Flexible Alkyl/Alkoxy Chains: As demonstrated in the CPnOB series, the length of a terminal alkyl or alkoxy chain has a profound effect on mesophase behavior. researchgate.net Longer chains tend to promote higher-order smectic phases due to increased van der Waals interactions and a tendency for micro-segregation between the aromatic cores and the aliphatic tails. This typically leads to an increase in the smectic-nematic transition temperature and can eventually suppress the nematic phase altogether.

Structure Property Relationships in 4 Bromophenyl 4 Cyanobenzoate Systems

Correlation Between Molecular Structure and Mesomorphic Properties

The formation of liquid crystalline phases, or mesophases, is a direct consequence of a molecule's structural anisotropy. For a compound like (4-bromophenyl) 4-cyanobenzoate (B1228447), the specific nature of its terminal substituents and the rigidity of its central core are the primary determinants of its liquid crystalline behavior, including the types of phases exhibited and the temperature ranges over which they are stable.

The cyano group is a strongly polar substituent with a large dipole moment. This feature promotes strong, antiparallel dipole-dipole interactions between molecules. These end-to-end interactions are crucial for the formation and stabilization of nematic and, particularly, smectic phases. For instance, the well-studied 4-alkoxy-4'-cyanobiphenyls owe their stable smectic A phases to the strong association of the cyano groups. tandfonline.com The presence of the cyano group generally leads to higher clearing temperatures (the temperature of transition from the liquid crystal phase to the isotropic liquid phase).

Table 1: Illustrative Mesomorphic Properties of Related Cyanobiphenyls with Different Terminal Groups This table illustrates general trends observed in liquid crystal systems. Specific transition temperatures for (4-bromophenyl) 4-cyanobenzoate would require experimental data.

| Terminal Group (X) in R-C₆H₄-C₆H₄-CN System | Typical Phase Behavior | Reason for Behavior |

|---|---|---|

| Alkyl (e.g., –C₅H₁₁) | Nematic | Moderate polarity, maintains rod-like shape. |

| Alkoxy (e.g., –OC₈H₁₇) | Nematic, Smectic A | Increased lateral interactions from the alkoxy dipole, promoting layered structures. |

| Bromo (–Br) | Nematic, Smectic behavior often suppressed | Steric bulk and electrostatic repulsion can disrupt layered smectic packing. tandfonline.com |

| Cyano (–CN) | Nematic, Stable Smectic A | Strong antiparallel dipole-dipole interactions favor stable, layered arrangements. |

The core of the this compound molecule, consisting of two phenyl rings linked by an ester group (–COO–), is the primary source of its structural anisotropy. This rigid, elongated core is essential for the formation of liquid crystal phases. The key characteristics of the core that influence anisotropic properties are:

Rigidity and Linearity: The phenyl rings and the ester linkage create a relatively rigid, linear structure. This rod-like shape is a prerequisite for the molecules to align along a common direction (the director), which is the defining characteristic of the nematic phase. The rigidity of the core helps maintain this alignment against thermal agitation, contributing to higher thermal stability of the mesophase. nih.gov

π-Electron System: The delocalized π-electrons of the aromatic rings contribute significantly to the molecular polarizability. This anisotropy in polarizability is the basis for the material's birefringence (anisotropic refractive index), a key optical property of liquid crystals. An external electric field interacting with this anisotropic polarizability is also fundamental to the operation of liquid crystal displays.

The combination of a rigid, polarizable core with specific terminal groups allows for the fine-tuning of the anisotropic properties required for various technological applications.

Interplay of Solid-State Interactions and Macroscopic Properties (e.g., Mechanical, Optical)

In the solid crystalline state, the arrangement of this compound molecules is governed by a complex network of non-covalent interactions. These interactions dictate the crystal packing and, consequently, the macroscopic properties of the material, including its mechanical response and optical characteristics. Studies on the closely related compound 4-bromophenyl 4-bromobenzoate (B14158574) have revealed the existence of different crystal polymorphs, each exhibiting distinct mechanical properties such as elasticity, brittleness, and plasticity. researchgate.netnih.gov This phenomenon highlights the critical role of solid-state packing.

The key intermolecular interactions expected in the crystal structure of this compound include:

Halogen Bonding: The bromine atom can act as a halogen bond donor, forming directional interactions with electron-rich atoms like the oxygen of the carbonyl group or the nitrogen of the cyano group (Br···O, Br···N).

Dipole-Dipole Interactions: The strong dipole of the cyano group and the dipole of the ester linkage lead to significant electrostatic interactions that influence molecular alignment.

π-π Stacking: The aromatic phenyl rings can stack on top of each other, leading to stabilizing van der Waals forces.

The specific geometry and strength of these interactions determine the crystal lattice. For example, a layered arrangement with strong interactions within layers but weak interactions between them might lead to plastic deformation (bending), as one layer can slip over another. researchgate.net Conversely, a highly interlocked 3D network of interactions could result in a brittle crystal that fractures under stress. The spatial organization of these non-covalent bonds is directly responsible for the diverse mechanical behaviors observed in molecular crystals. researchgate.net

Relationship between Electronic Structure (Computational) and Optical/Electro-Optical Properties

Computational chemistry, particularly Density Functional Theory (DFT), provides powerful tools to investigate the relationship between a molecule's electronic structure and its observable properties. mdpi.com For this compound, such studies can elucidate the origins of its optical and electro-optical behavior.

The key parameters calculated are:

Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to understanding electronic transitions. The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is related to the energy required to excite the molecule, which corresponds to its UV-Vis absorption characteristics.

Molecular Electrostatic Potential (ESP): ESP maps reveal the distribution of charge across the molecule, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions. rsc.org This is crucial for predicting intermolecular interactions, such as the halogen bonding potential of the bromine atom.

Dipole Moment (μ): The calculated magnitude and direction of the molecular dipole moment are essential for understanding the dielectric properties of the liquid crystal. A high dipole moment is directly related to a strong response to an applied electric field, a key requirement for display applications. frontiersin.org

Polarizability (α): The anisotropy of the molecular polarizability (the ease with which the electron cloud is distorted by an electric field) is directly linked to the material's birefringence.

By correlating these calculated electronic parameters with experimental data, a deeper understanding of the material's performance can be achieved. For example, a larger HOMO-LUMO gap suggests greater stability against UV degradation. researchgate.net

Table 2: Representative Computational Data for a Cyano-Containing Liquid Crystal Complex This table is based on data for a supramolecular hydrogen-bonded complex containing a cyano moiety and illustrates the type of information gained from computational analysis. frontiersin.org

| Calculated Parameter | Value (Arbitrary Units/Debye) | Significance |

|---|---|---|

| HOMO Energy | -0.25 a.u. | Relates to the molecule's ability to donate an electron. |

| LUMO Energy | -0.09 a.u. | Relates to the molecule's ability to accept an electron. |

| HOMO-LUMO Gap | 0.16 a.u. | Correlates with electronic transition energy and UV absorption. |

| Dipole Moment (μ) | ~10.5 Debye | Indicates high polarity; essential for dielectric anisotropy and electro-optical switching. frontiersin.org |

Quantitative Structure-Property Relationships (QSPR) and Quantitative Structure-Activity Relationships (QSAR) for Molecular Design

Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) are computational methodologies used to build mathematical models that correlate a molecule's structure with its physical properties or biological activity. mdpi.comnih.gov In the context of liquid crystals, QSPR is an invaluable tool for accelerating the design of new materials with desired characteristics, such as specific transition temperatures, viscosity, or birefringence. cmu.ac.th

The general workflow for a QSPR study is as follows:

Data Set Collection: A series of molecules with known experimental properties (e.g., clearing temperature, TNI) is assembled.

Descriptor Calculation: For each molecule, a large number of numerical parameters, known as molecular descriptors, are calculated. These can describe electronic properties (e.g., HOMO/LUMO energies, atomic charges), topological features (e.g., molecular connectivity), or physicochemical properties (e.g., LogP). cmu.ac.th

Model Building: Statistical methods, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), are used to find a mathematical equation that best correlates a subset of the calculated descriptors with the experimental property. mdpi.comekb.eg

Model Validation: The predictive power of the model is rigorously tested using internal and external validation techniques to ensure it is robust and not overfitted. nih.gov

Once a reliable QSPR model is established, it can be used to predict the properties of novel, yet-to-be-synthesized molecules. This allows chemists to screen virtual libraries of compounds and prioritize the synthesis of those most likely to exhibit the target properties, saving significant time and resources. For example, a QSPR model could predict the clearing temperature of new derivatives of this compound based on descriptors related to their electronic and steric features.

Table 3: Hypothetical QSPR Model for Predicting Clearing Temperature (TNI) This table illustrates the concept of a QSPR equation. The descriptors and coefficients are for demonstrative purposes, based on similar models in the literature. cmu.ac.th

| Molecular Descriptor | Description | Hypothetical Coefficient | Contribution to TNI |

|---|---|---|---|

| qC1 | Charge on a specific carbon atom | +1.43 | Positive correlation; higher charge increases TNI. |

| ELUMO | Energy of the LUMO | -35.90 | Negative correlation; higher LUMO energy decreases TNI. |

| LogP | Logarithm of the partition coefficient (hydrophobicity) | +0.21 | Positive correlation; greater hydrophobicity increases TNI. |

| Example Equation: TNI = Intercept + (1.43 * qC1) - (35.90 * ELUMO) + (0.21 * LogP) |

Advanced Applications and Future Research Directions

Potential in Organic Electronics and Optoelectronic Materials

(4-Bromophenyl) 4-cyanobenzoate (B1228447) serves as a versatile building block in the synthesis of advanced organic electronic and optoelectronic materials. The presence of both an electron-withdrawing cyano group and a readily functionalizable bromine atom allows for its incorporation into larger conjugated systems. These systems are the cornerstone of organic semiconductors, which are crucial components in devices such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).

The distinct electronic properties conferred by the cyano and bromo substituents can be harnessed to fine-tune the energy levels (HOMO/LUMO) of the resulting materials, a critical factor in optimizing device performance. For instance, the strategic placement of these functional groups can influence charge carrier mobility and photophysical properties, making it a valuable component in the design of materials with specific electronic or optical characteristics.

Development of Novel Liquid Crystalline Materials for Display and Sensing Technologies

The rod-like structure and significant dipole moment of molecules containing cyanobiphenyl and cyanophenylbenzoate moieties are hallmarks of liquid crystalline behavior. google.com These properties are essential for applications in liquid crystal displays (LCDs), where the ability of molecules to align under an electric field is paramount. The combination of a polar cyano group and a polarizable bromine atom in (4-bromophenyl) 4-cyanobenzoate suggests its potential utility in the formulation of novel liquid crystal mixtures.

The inclusion of such compounds can influence key properties of liquid crystal mixtures, including dielectric anisotropy, clearing point, and viscosity. For example, cyanophenylbenzoates are known to be components in nematic liquid crystal mixtures for bistable displays. google.com Future research could focus on synthesizing and characterizing liquid crystal materials derived from or incorporating this compound to explore their phase behavior and electro-optical properties for next-generation displays and advanced optical sensors.

Supramolecular Assembly and Self-Organized Systems

The non-covalent interactions involving the cyano and bromo groups of this compound play a crucial role in its solid-state packing and can be exploited in the design of supramolecular assemblies. The cyano group can participate in hydrogen bonding and dipole-dipole interactions, while the bromine atom can engage in halogen bonding. These directional interactions guide the self-assembly of molecules into well-defined, ordered structures.

Studies on related compounds, such as 4-cyanophenylboronic acid, have demonstrated the formation of intricate supramolecular architectures through hydrogen bonding and other non-covalent forces. nih.gov The resulting structures can range from stacked layers to helical chains and crossed ribbons, depending on the nature of the interacting molecules. nih.gov The ability of this compound to form such organized systems makes it a candidate for creating functional materials with applications in areas like crystal engineering and nanotechnology.

Exploration of New Synthetic Methodologies for Analogues and Derivatives

The bromine atom in this compound serves as a key functional handle for the synthesis of a wide array of analogues and derivatives. This opens up avenues for creating a library of compounds with tailored properties. Standard organic chemistry transformations, such as cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), can be employed to replace the bromine atom with various organic fragments, leading to the generation of more complex molecular structures.

For instance, methods for preparing 4-bromophenyl derivatives are well-documented and can be adapted for the synthesis of novel compounds starting from this compound. google.com Furthermore, the synthesis of intermediates like methyl p-bromophenylacetate highlights the chemical accessibility of related structures. google.com The development of efficient and scalable synthetic routes to analogues of this compound is a continuing area of research, driven by the need for new materials with specific functionalities.

Computational Design and Predictive Modeling for Targeted Material Properties

Computational chemistry and materials modeling are becoming indispensable tools in the rational design of new materials. In the context of this compound and its derivatives, computational methods can be used to predict a range of properties before their synthesis, thereby saving significant time and resources.

For example, density functional theory (DFT) calculations can be employed to predict the electronic structure, molecular geometry, and vibrational frequencies of the molecule. This information is crucial for understanding its potential in electronic and optoelectronic applications. Furthermore, molecular dynamics (MD) simulations can be used to study the self-assembly behavior and predict the morphology of thin films, which is vital for device fabrication.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing (4-bromophenyl) 4-cyanobenzoate, and what reaction conditions are critical for optimizing yield?

- Methodological Answer : The compound is typically synthesized via esterification between 4-bromophenol and 4-cyanobenzoyl chloride. Key steps include:

- Using a base (e.g., pyridine or triethylamine) to scavenge HCl generated during the reaction.

- Solvent selection (e.g., dichloromethane or THF) to ensure solubility of both reactants.

- Temperature control (0–25°C) to minimize side reactions like hydrolysis of the acyl chloride .

- Post-synthesis purification via recrystallization or column chromatography.

- Critical Parameters : Reaction stoichiometry (1:1 molar ratio), anhydrous conditions, and catalyst choice significantly impact yield.

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

- Spectroscopy :

- NMR : H and C NMR to confirm ester linkage and substituent positions (e.g., cyano group at 4-position).

- FT-IR : Peaks at ~1720 cm (ester C=O) and ~2230 cm (C≡N stretch) .

- Crystallography : Single-crystal X-ray diffraction (SCXRD) using SHELXL for refinement. Key metrics:

- R-factor < 5%, bond length/angle accuracy, and resolution of disordered atoms (e.g., bromine positions) .

Q. What are the primary safety considerations when handling this compound in laboratory settings?

- Hazard Mitigation :

- PPE : Gloves, goggles, and lab coats to avoid skin/eye contact (H313/H333 warnings) .

- Ventilation : Use fume hoods due to potential inhalation risks.

- Waste Disposal : Segregate halogenated waste and consult professional disposal services to prevent environmental contamination .

Advanced Research Questions

Q. How can researchers systematically identify and characterize polymorphic forms of this compound, and what implications do these polymorphs have on material properties?

- Methodology :

- Screening : Recrystallize from solvents of varying polarity (e.g., ethanol, DMSO).

- Characterization :

- SCXRD : Resolve crystal packing differences (e.g., herringbone vs. layered structures).

- Thermal Analysis : DSC/TGA to identify melting points and decomposition pathways.

- Mechanical Testing : Nanoindentation or three-point bending to assess elasticity/brittleness .

| Polymorph | Space Group | Mechanical Behavior | Thermal Stability (°C) |

|---|---|---|---|

| Form I | P2/n | Elastic | 180–185 |

| Form II | P1 | Brittle | 170–175 |

| Form III | C2/c | Plastic | 190–195 |

Q. How should researchers address contradictions in crystallographic data suggesting co-crystal formation versus polymorphism in this compound derivatives?

- Resolution Strategy :

- Data Re-refinement : Use SHELXL to test alternative models (e.g., mixed occupancy for bromine/nitro groups) .

- Comparative Analysis : Match unit cell parameters with known co-crystals (e.g., 4-bromophenyl 4-nitrobenzoate) .

- Elemental Analysis : Verify stoichiometry via EDS or ICP-MS to detect unexpected components.

Q. What mechanistic insights can be gained from studying the role of this compound in radical cation formation during photochemical reactions?

- Experimental Design :

- Photolysis : Irradiate in acetonitrile with electron donors (e.g., triethylamine).

- EPR Spectroscopy : Detect radical intermediates using spin-trapping agents.

- DFT Calculations : Model electron distribution in the excited state to explain stabilization of radical cations .

Q. What methodologies are recommended for analyzing the thermal stability and decomposition pathways of this compound under varying environmental conditions?

- Protocol :

- Isothermal TGA : Measure weight loss at fixed temperatures (e.g., 150–250°C) in air/N.

- GC-MS : Identify volatile decomposition products (e.g., HBr, CO).

- Kinetic Analysis : Apply Flynn-Wall-Ozawa method to calculate activation energy for decomposition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.